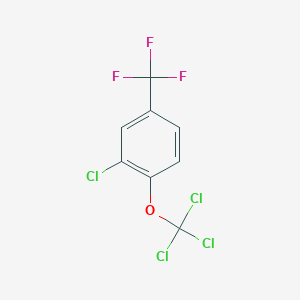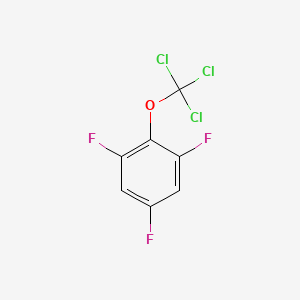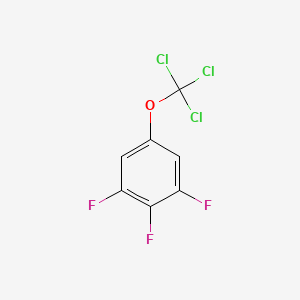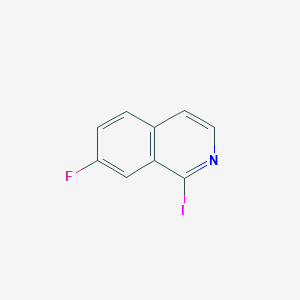![molecular formula C11H12FN3O B1404684 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1443291-24-4](/img/structure/B1404684.png)
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Vue d'ensemble
Description
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, also known as 4-fluoromethyl-1H-1,2,3-triazole (FMTV), is a synthetic organic compound belonging to the triazole family. FMTV is a versatile chemical and has recently been gaining interest due to its potential applications in the fields of medicine, agriculture, and materials science. It is a white crystalline solid with a melting point of 126-128°C and a boiling point of 230-232°C. FMTV has a wide variety of uses, ranging from its use as a reagent in the synthesis of other compounds, to its use as a catalyst in the production of polymers.
Applications De Recherche Scientifique
Antiviral Activity
The indole derivatives, which share a similar structural motif to the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.
Anti-HIV Properties
N-arylsulfonyl-3-acetylindole derivatives have been evaluated as HIV-1 inhibitors . The structural similarities between these derivatives and “1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” indicate that it may also serve as a promising candidate for the development of new anti-HIV medications.
Antibacterial and Antifungal Applications
Benzimidazole derivatives, which are structurally related to the compound of interest, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown bactericidal effects against pathogens like S. aureus, E. coli, P. aeruginosa, and K. pneumoniae, as well as antifungal activity against C. albicans . This implies that “1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” could be explored for its potential use in treating bacterial and fungal infections.
Antioxidant Potential
Certain benzimidazole derivatives have also demonstrated good antioxidant activities, comparable to ascorbic acid . This suggests that the compound may have applications in the prevention of oxidative stress-related diseases or in the stabilization of pharmaceuticals and cosmetics.
Chemokine Antagonists
The compound has been identified as a precursor in the synthesis of chemokine antagonists . Chemokine antagonists are important in the treatment of inflammatory diseases and cancer, as they can inhibit the chemokines that play a role in the immune response and tumor progression.
Anti-Plasmodial Activity
Derivatives of the compound have been used to create molecules with antiplasmodial activity , which is crucial in the fight against malaria. This application is particularly relevant in the search for new treatments for drug-resistant strains of malaria.
Cholinesterase and Aβ-Aggregation Inhibitors
The compound has also been involved in the synthesis of pyrimidine derivatives that act as cholinesterase and Aβ-aggregation inhibitors . These inhibitors are significant in the context of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors can help manage symptoms and Aβ-aggregation inhibitors can potentially modify the disease progression.
Antibacterial and Antiviral Agents
Lastly, the compound has been used to synthesize chlorokojic acid derivatives with antibacterial and antiviral activities . This application is particularly promising given the ongoing need for new agents to combat antibiotic-resistant bacteria and emerging viral pathogens.
Propriétés
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7-8,16H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRBNKUQFRWTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165462 | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | |
CAS RN |
1443291-24-4 | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443291-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-methanol, 1-[(4-fluorophenyl)methyl]-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)



![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)



